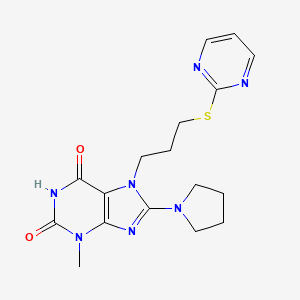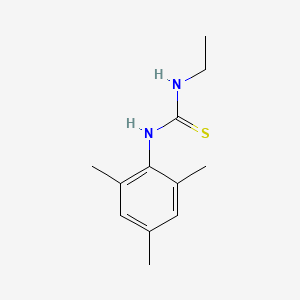![molecular formula C19H22N2O6S B3010454 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921993-60-4](/img/structure/B3010454.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, including N-alkylation and intramolecular reactions. For instance, paper describes the N-alkylation of 2-azidobenzenesulfonamide leading to a precursor for the synthesis of a pyrrolobenzothiadiazepine. Similarly, paper discusses the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities among sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. Paper explores the structure-activity relationship (SAR) of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, indicating that specific structural features can significantly impact the inhibitory potency. Similarly, paper investigates the SAR of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, highlighting the importance of the 3,4-dimethoxybenzenesulfonyl group for inhibitory activity. These findings suggest that the molecular structure of "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide" would be critical for its potential biological functions.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can vary depending on their structure. For example, the intramolecular aminohydroxylation described in paper and the intramolecular arylation in paper are reactions that could be relevant to the compound . These reactions often involve the formation of cyclic structures, which are present in the compound's name, suggesting that similar chemical reactions might be applicable in its synthesis or modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their pharmacological application. Paper mentions the poor water solubility of a specific sulfonamide derivative, which necessitates formulation development for in vivo applications. This implies that the solubility and other physical properties of "this compound" would need to be carefully evaluated for its potential use as a therapeutic agent.
科学的研究の応用
Enzyme Inhibition and Medicinal Chemistry
Compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide have been found to inhibit human carbonic anhydrases, which are therapeutically relevant enzymes. Such inhibition is critical in developing treatments for various conditions. The primary sulfonamide functionality of these compounds is essential for this inhibition, acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).
Novel Synthetic Approaches in Organic Chemistry
Innovative synthetic methods have been developed for creating structures similar to this compound. These methods involve one-pot multicomponent reactions, enabling efficient synthesis of complex molecular structures like tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010).
Pharmaceutical Applications
Compounds within this chemical family have shown potential in pharmaceutical applications. For example, certain derivatives exhibit potent therapeutic potential against various bacterial strains, highlighting their significance in the development of new antibacterial agents (Abbasi et al., 2016).
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-19(2)11-27-16-9-12(5-7-14(16)20-18(19)22)21-28(23,24)17-10-13(25-3)6-8-15(17)26-4/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRHMAMWCJIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

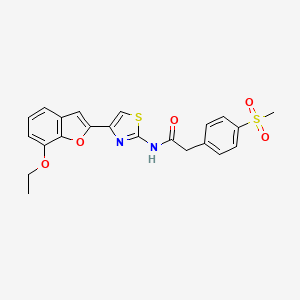
![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
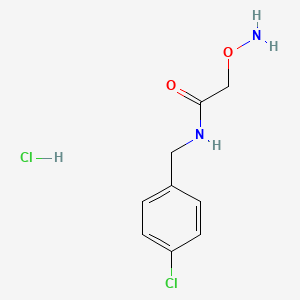
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)
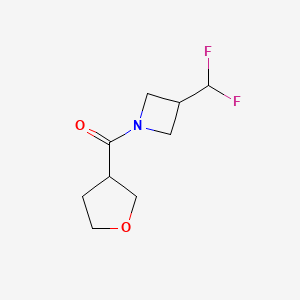
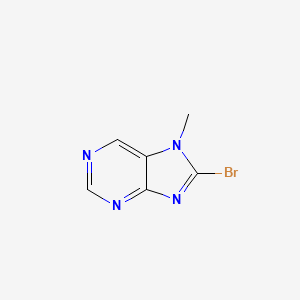
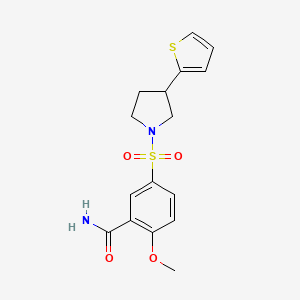
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)
